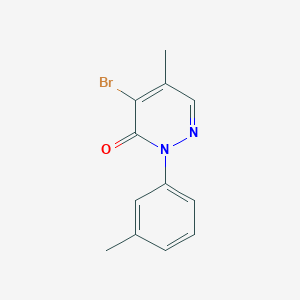![molecular formula C10H18N2O B15214293 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-45-8](/img/structure/B15214293.png)
2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with two methyl groups at positions 2 and 9 The hexahydro designation indicates that the compound is fully saturated, meaning it contains no double bonds within the ring system
Preparation Methods
The synthesis of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can be achieved through several synthetic routes. One common method involves the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C–H activation . This reaction typically requires specific conditions, such as the use of solvents like 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane (CH2Cl2), which are deoxygenated by sparging with argon . Another approach involves a copper-catalyzed domino synthesis from 1,4-enediones and 2-aminoheterocycles with air as the oxidant . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in regioselective halogenation and trifluoromethylation reactions under catalyst-free electrochemical conditions . These reactions demonstrate the compound’s ability to undergo functionalization at specific positions, which is crucial for developing derivatives with enhanced properties. Common reagents used in these reactions include sodium salts and inorganic persulfates . The major products formed from these reactions are halogenated or trifluoromethylated derivatives, which can be further utilized in various applications.
Scientific Research Applications
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has found applications in several scientific research areas. In medicinal chemistry, it serves as a scaffold for developing antimicrobial agents due to its broad-spectrum antibacterial and antifungal activities . The compound’s ability to inhibit microbial growth makes it a promising candidate for drug development. . The compound’s versatility and reactivity make it a valuable tool in both fundamental and applied research.
Mechanism of Action
The mechanism of action of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound likely disrupts essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved may vary depending on the specific microorganism and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can be compared to other similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities, including the presence of fused heterocyclic rings, but differ in their specific functional groups and substitution patterns. The unique feature of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is its fully saturated ring system and the presence of two methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications.
Properties
CAS No. |
61316-45-8 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
FSWIMEQUWLFJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1NC(CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



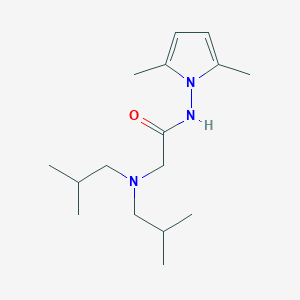
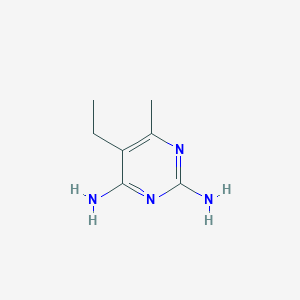
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)

![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
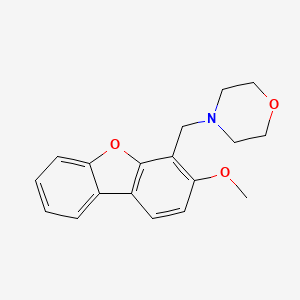
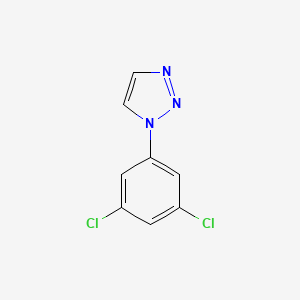
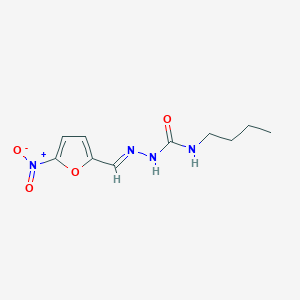
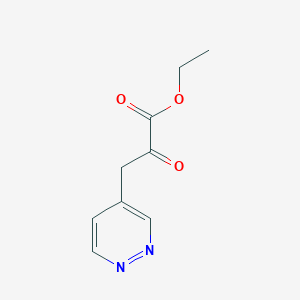
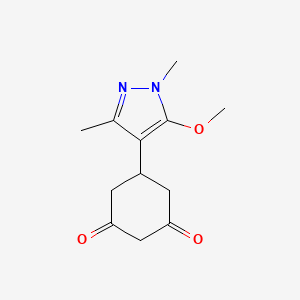
![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
